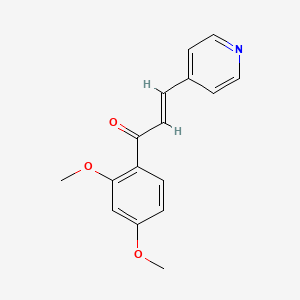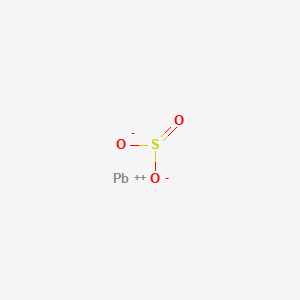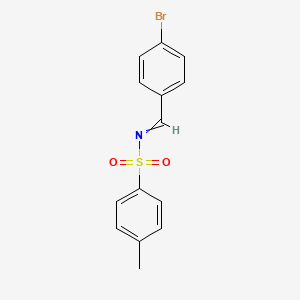
Quene 1-AM
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Quene 1-AM is widely used in various fields of scientific research:
Chemistry: As a fluorescent probe for studying pH changes in chemical reactions.
Biology: Used in fluorescence microscopy to measure intracellular pH in live cells.
Medicine: Helps in understanding cellular processes and diagnosing diseases related to pH imbalances.
Industry: Employed in the development of pH-sensitive materials and sensors
Mecanismo De Acción
Target of Action
Quene 1-AM is primarily used as a fluorescent probe for intracellular pH . It is designed to interact with hydrogen ions (H+) within the cell, making it a valuable tool for monitoring changes in intracellular pH.
Mode of Action
This compound operates by binding to hydrogen ions within the cell. The compound’s fluorescence properties change in response to alterations in pH, allowing for the visualization of pH changes within the cell . This interaction and the resulting changes provide a real-time, visual representation of intracellular pH levels.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the regulation of intracellular pH. By binding to hydrogen ions, this compound can provide a measure of the concentration of these ions within the cell, which is a direct indicator of pH . The downstream effects of this include a better understanding of cellular processes that are sensitive to pH, such as enzymatic reactions, ion transport, and metabolic processes.
Result of Action
The primary result of this compound’s action is the ability to visualize and measure changes in intracellular pH . This can provide valuable insights into cellular function and the impact of various treatments or conditions on cellular pH. For example, it has been used to measure intracellular pH and free calcium concentrations in individual mouse thymocytes and 2H3 rat basophil leukaemic cells .
Análisis Bioquímico
Biochemical Properties
Quene 1-AM plays a crucial role in biochemical reactions as a pH indicator. It interacts with various enzymes, proteins, and other biomolecules to measure intracellular pH levels. The compound is hydrolyzed by intracellular esterases to release the active form, Quene 1, which binds to hydrogen ions (H+) and changes its fluorescence properties. This interaction allows researchers to monitor pH changes within cells .
Cellular Effects
This compound influences various cellular processes by providing insights into intracellular pH changes. It affects cell signaling pathways, gene expression, and cellular metabolism by allowing the measurement of pH fluctuations. For example, changes in intracellular pH can impact enzyme activity, ion channel function, and metabolic pathways, thereby influencing overall cell function .
Molecular Mechanism
The molecular mechanism of this compound involves its hydrolysis by intracellular esterases to release Quene 1. The active form then binds to hydrogen ions, causing a shift in its fluorescence emission spectrum. This binding interaction allows for the detection of pH changes within the cell. Additionally, Quene 1 can interact with other biomolecules, such as calcium ions, to provide further insights into cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is typically stored at -20°C to maintain its stability. Over time, this compound may degrade, leading to a decrease in its effectiveness as a pH indicator. Long-term studies have shown that this compound can provide reliable pH measurements for extended periods, but its stability must be monitored to ensure accurate results .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively measures intracellular pH without causing significant toxicity. At high doses, the compound may exhibit toxic effects, such as disrupting cellular function or causing cell death. It is essential to determine the optimal dosage to balance efficacy and safety in animal studies .
Metabolic Pathways
This compound is involved in metabolic pathways related to pH regulation. It interacts with enzymes and cofactors that modulate intracellular pH levels. For instance, this compound can affect the activity of enzymes involved in glycolysis and oxidative phosphorylation, thereby influencing metabolic flux and metabolite levels. Understanding these interactions helps elucidate the role of this compound in cellular metabolism .
Transport and Distribution
This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Once inside the cell, this compound is hydrolyzed to release Quene 1, which can then localize to specific cellular compartments. This distribution is crucial for accurate pH measurement .
Subcellular Localization
The subcellular localization of this compound is primarily determined by its hydrolysis and subsequent release of Quene 1. The active form can localize to various cellular compartments, such as the cytoplasm, nucleus, and organelles. Targeting signals and post-translational modifications may direct Quene 1 to specific subcellular locations, influencing its activity and function as a pH indicator .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Quene 1-AM is synthesized through a multi-step process involving the reaction of quinoline derivatives with carboxymethylating agents. The key steps include:
Formation of the quinoline core: This involves the reaction of appropriate aniline derivatives with methoxy-substituted benzaldehyde under acidic conditions.
Carboxymethylation: The quinoline core is then reacted with bromoacetic acid to introduce carboxymethyl groups.
Acetoxymethyl ester formation: The final step involves the esterification of the carboxymethyl groups with acetoxymethyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality .
Análisis De Reacciones Químicas
Types of Reactions
Quene 1-AM undergoes several types of chemical reactions, including:
Hydrolysis: The acetoxymethyl esters are hydrolyzed in the presence of water, releasing the active quinoline derivative.
Oxidation and Reduction: The quinoline core can undergo redox reactions, although these are less common in typical applications.
Substitution: The carboxymethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically performed in aqueous buffers at physiological pH.
Oxidation: Can be induced using oxidizing agents like hydrogen peroxide.
Substitution: Nucleophiles such as amines or thiols can react with the carboxymethyl groups under basic conditions.
Major Products
Hydrolysis: Produces the free quinoline derivative.
Oxidation: Yields oxidized quinoline products.
Substitution: Results in substituted quinoline derivatives.
Comparación Con Compuestos Similares
Similar Compounds
Quin 2: Another fluorescent probe used for calcium ion measurement.
Fluo-4: A widely used calcium indicator with similar fluorescence properties.
Fura-2: A ratiometric calcium indicator with dual excitation wavelengths.
Uniqueness of Quene 1-AM
This compound is unique due to its specific application for pH measurement, whereas similar compounds like Quin 2 and Fluo-4 are primarily used for calcium ion detection. This specificity makes this compound particularly valuable in studies focused on pH-related cellular processes .
Propiedades
IUPAC Name |
acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[(E)-2-[8-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-6-methoxyquinolin-2-yl]ethenyl]anilino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H41N3O17/c1-24(42)51-20-55-34(46)16-40(17-35(47)56-21-52-25(2)43)32-9-7-6-8-28(32)10-12-30-13-11-29-14-31(50-5)15-33(38(29)39-30)41(18-36(48)57-22-53-26(3)44)19-37(49)58-23-54-27(4)45/h6-15H,16-23H2,1-5H3/b12-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEFGNZVSFRGPIG-ZRDIBKRKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCOC(=O)CN(CC(=O)OCOC(=O)C)C1=CC=CC=C1C=CC2=NC3=C(C=C(C=C3C=C2)OC)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCOC(=O)CN(CC(=O)OCOC(=O)C)C1=CC=CC=C1/C=C/C2=NC3=C(C=C(C=C3C=C2)OC)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H41N3O17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50422278 | |
| Record name | Quene 1-AM | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50422278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
811.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86293-31-4 | |
| Record name | Quene 1-AM | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50422278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[R-(Z)]-12-hydroxy-N,N-bis(2-hydroxyethyl)-9-octadecenamide](/img/structure/B1623216.png)










